Dimethyl-oxazol-4-ylmethyl-amine

Descripción

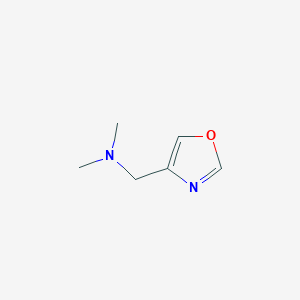

Dimethyl-oxazol-4-ylmethyl-amine (systematic name: N,N-dimethyl-1-(1,3-oxazol-4-yl)methanamine) is a heterocyclic amine featuring a dimethylamino group attached to a methylene bridge linked to the 4-position of an oxazole ring. Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom, known for their versatility in medicinal chemistry and material science due to their electron-rich nature and capacity for hydrogen bonding .

Structural analogs, such as N-methyl-(2-methyl-1,3-oxazol-4-yl)methanamine () and ethyl-(4-methyl-isoxazol-5-ylmethyl)-amine (), highlight the importance of substituent positioning (e.g., methyl groups on the oxazole ring or alkyl chains on the amine) in modulating biological activity and physicochemical properties.

Propiedades

Fórmula molecular |

C6H10N2O |

|---|---|

Peso molecular |

126.16 g/mol |

Nombre IUPAC |

N,N-dimethyl-1-(1,3-oxazol-4-yl)methanamine |

InChI |

InChI=1S/C6H10N2O/c1-8(2)3-6-4-9-5-7-6/h4-5H,3H2,1-2H3 |

Clave InChI |

UQXRICXSRSWJMC-UHFFFAOYSA-N |

SMILES canónico |

CN(C)CC1=COC=N1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Substituent Effects on Bioactivity

- 4,4'-DMAR (4-methyl-5-(4-methylphenyl)-4,5-dihydrooxazol-2-amine): The dihydrooxazol ring and para-methylphenyl group confer stimulant effects akin to aminorex, likely via monoamine transporter modulation . Its molecular weight (190.25) and lipophilicity enhance blood-brain barrier penetration, contributing to its psychoactive profile.

- N-methyl-(2-methyl-oxazol-4-yl)methylamine : The 2-methyl group on the oxazole ring may sterically hinder interactions with enzymatic targets, while the N-methylamine moiety could enhance metabolic stability compared to primary amines .

Pharmacological Potential

- Kinase Inhibition : Oxadiazole and oxazole derivatives (e.g., 4-(benzimidazol-2-yl)-1,2,5-oxadiazol-3-ylamine) demonstrate potent kinase inhibitory activity, suggesting that this compound could serve as a scaffold for p70S6 kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.